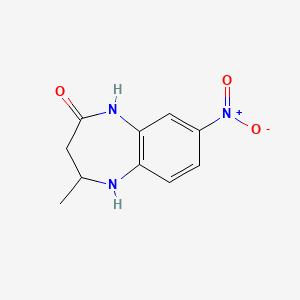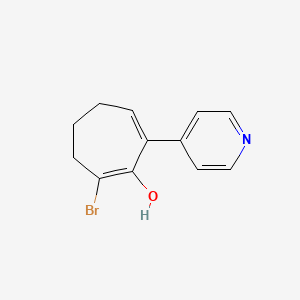
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorophenyl)piperazine
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-fluorophenyl)piperazine, commonly known as BFP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, which has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
BFP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase serotonin levels in the brain, which may contribute to its therapeutic effects. BFP has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
BFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. BFP has also been shown to modulate the activity of certain ion channels, including the NMDA receptor. These effects may contribute to its therapeutic potential in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BFP has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several potential future directions for research on BFP. One area of interest is the development of more selective and potent agonists for specific serotonin receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of BFP in the treatment of psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to understand the long-term effects of BFP on the brain and body, as well as its potential toxicity and safety concerns.
Conclusion:
In conclusion, BFP is a potent and selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications. Its high affinity for serotonin receptors and ability to modulate other neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and safety concerns.
Applications De Recherche Scientifique
BFP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in a wide range of physiological processes, including mood regulation, cognition, and pain perception. BFP has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2O/c1-23-18-7-6-15(19)12-14(18)13-21-8-10-22(11-9-21)17-5-3-2-4-16(17)20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYIAJCYJDZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)





![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3835604.png)
![2-[(dicyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835618.png)

![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B3835629.png)
![9-ethyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835642.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835645.png)